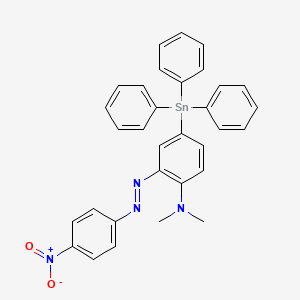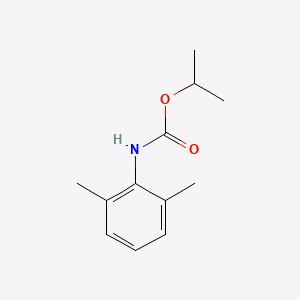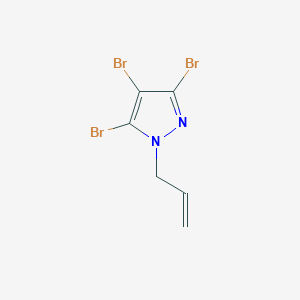
2,3-Diacetylsuccinic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diacetylsuccinic anhydride is an organic compound with the molecular formula C8H8O5 It is a derivative of succinic anhydride, where two acetyl groups are attached to the succinic anhydride core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Diacetylsuccinic anhydride can be synthesized through the acetylation of succinic anhydride. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions. The reaction proceeds as follows:
Succinic anhydride+2Acetic anhydride→2,3-Diacetylsuccinic anhydride+Acetic acid
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diacetylsuccinic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2,3-diacetylsuccinic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, typically with a catalyst.
Aminolysis: Amines such as ammonia or primary amines, often under mild heating.
Major Products Formed
Hydrolysis: 2,3-Diacetylsuccinic acid.
Alcoholysis: Corresponding esters of 2,3-diacetylsuccinic acid.
Aminolysis: Corresponding amides of 2,3-diacetylsuccinic acid.
Wissenschaftliche Forschungsanwendungen
2,3-Diacetylsuccinic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Diacetylsuccinic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic acyl substitution reactions, where nucleophiles such as water, alcohols, or amines attack the carbonyl carbon, leading to the formation of acids, esters, or amides, respectively. The molecular targets and pathways involved are primarily related to its ability to form covalent bonds with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic anhydride: The parent compound, less reactive due to the absence of acetyl groups.
Maleic anhydride: Similar structure but with a double bond, leading to different reactivity.
Phthalic anhydride: Aromatic anhydride with different applications and reactivity.
Uniqueness
2,3-Diacetylsuccinic anhydride is unique due to the presence of two acetyl groups, which enhance its reactivity compared to succinic anhydride
Eigenschaften
CAS-Nummer |
74113-55-6 |
|---|---|
Molekularformel |
C8H8O5 |
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
3,4-diacetyloxolane-2,5-dione |
InChI |
InChI=1S/C8H8O5/c1-3(9)5-6(4(2)10)8(12)13-7(5)11/h5-6H,1-2H3 |
InChI-Schlüssel |
IUTCCKBNLGSFGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1C(C(=O)OC1=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




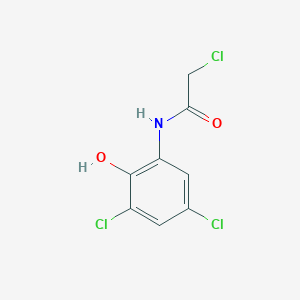

![6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene](/img/structure/B11952984.png)

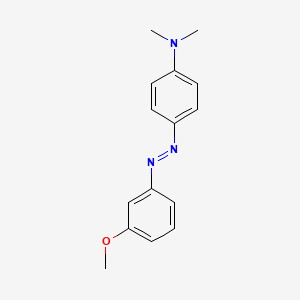

![4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11953020.png)
![4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11953022.png)
